molecular formula C20H21ClN2O3S B12391344 Leramistat CAS No. 1642602-54-7

Leramistat

Cat. No.: B12391344
CAS No.: 1642602-54-7
M. Wt: 404.9 g/mol
InChI Key: PHOYDFRXZMNHIF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Leramistat involves multiple steps, starting from commercially available starting materials. The key steps include the formation of the core structure, followed by functional group modifications to achieve the desired chemical properties. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis to a larger scale. This requires careful optimization of reaction conditions and purification methods to ensure consistency and quality. The process typically involves batch or continuous flow reactors, followed by crystallization or chromatography for purification .

Chemical Reactions Analysis

Types of Reactions

Leramistat undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives with altered biological activity, while substitution reactions can produce analogs with different pharmacological properties .

Scientific Research Applications

Leramistat has a wide range of scientific research applications, including:

    Chemistry: Used as a tool compound to study mitochondrial complex I inhibition and its effects on cellular metabolism.

    Biology: Investigated for its role in modulating immune responses and inflammation.

    Medicine: Under clinical trials for the treatment of rheumatoid arthritis and idiopathic pulmonary fibrosis.

Mechanism of Action

Leramistat exerts its effects by inhibiting mitochondrial complex I (NADH dehydrogenase), which is a key enzyme in the mitochondrial electron transport chain. This inhibition disrupts ATP production, leading to altered cellular metabolism and immune responses. By modulating inflammation at the level of tissue damage, this compound promotes a pro-repair environment and restores normal bone dynamics .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of Leramistat

This compound is unique in its selective inhibition of mitochondrial complex I and its ability to modulate inflammation at the level of tissue damage. Unlike other compounds, this compound promotes a pro-repair environment, making it a promising candidate for combination therapy in treating chronic inflammatory and autoimmune disorders .

Properties

CAS No.

1642602-54-7

Molecular Formula

C20H21ClN2O3S

Molecular Weight

404.9 g/mol

IUPAC Name

4-(4-chloro-2-cyanophenyl)-N-(4-hydroxy-4-methylcyclohexyl)benzenesulfonamide

InChI

InChI=1S/C20H21ClN2O3S/c1-20(24)10-8-17(9-11-20)23-27(25,26)18-5-2-14(3-6-18)19-7-4-16(21)12-15(19)13-22/h2-7,12,17,23-24H,8-11H2,1H3

InChI Key

PHOYDFRXZMNHIF-UHFFFAOYSA-N

Canonical SMILES

CC1(CCC(CC1)NS(=O)(=O)C2=CC=C(C=C2)C3=C(C=C(C=C3)Cl)C#N)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.